molecular formula C15H13N3O2S B588382 Fenbendazole-d3 CAS No. 1228182-47-5

Fenbendazole-d3

Cat. No.: B588382
CAS No.: 1228182-47-5
M. Wt: 302.4 g/mol
InChI Key: HDDSHPAODJUKPD-FIBGUPNXSA-N
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Description

Fenbendazole-d3 is a deuterium-labeled derivative of fenbendazole, a benzimidazole anthelmintic agent. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of fenbendazole. It is known for its broad antiparasitic activity and is used to treat various parasitic infections in animals .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Fenbendazole-d3 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with tubulin, a protein that forms microtubules. This compound binds to β-tubulin, disrupting microtubule formation and function . This interaction leads to the destabilization of microtubules, which is crucial for its antiparasitic and potential anticancer effects. Additionally, this compound acts as a HIF-1α agonist, activating the HIF-1α-related GLUT1 pathway . This pathway is involved in glucose metabolism, and its activation can influence cellular energy production and survival.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, it has been shown to induce cell cycle arrest and mitotic cell death by destabilizing microtubules . This disruption of microtubule dynamics impairs cell division and leads to apoptosis. This compound also affects cell signaling pathways, including the HIF-1α pathway, which is involved in cellular responses to hypoxia . By activating this pathway, this compound can influence gene expression and cellular metabolism, potentially inhibiting cancer cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and subsequent effects on cellular processes. This compound binds to β-tubulin, inhibiting microtubule polymerization and disrupting microtubule function . This disruption leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells . Additionally, this compound activates the HIF-1α pathway, which can enhance the expression of GLUT1 and other genes involved in glucose metabolism . These molecular interactions contribute to its antiparasitic and potential anticancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound remains stable under specific storage conditions, such as at -80°C for up to six months . Over time, this compound can induce long-term effects on cellular function, including sustained cell cycle arrest and apoptosis in cancer cells . These temporal effects highlight the importance of understanding the stability and degradation of this compound in research applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound has been shown to be well-tolerated with minimal side effects . At higher doses, it can lead to adverse effects such as liver toxicity . In cancer models, this compound has demonstrated dose-dependent anticancer effects, with higher doses leading to increased apoptosis and tumor regression . These findings underscore the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to glucose metabolism. By activating the HIF-1α-related GLUT1 pathway, this compound can enhance glucose uptake and glycolytic activity in cells . This activation can influence metabolic flux and alter metabolite levels, potentially impacting cellular energy production and survival. Additionally, this compound’s interaction with tubulin can affect other metabolic processes related to cell division and growth .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. Its binding to β-tubulin facilitates its accumulation in microtubules, where it exerts its destabilizing effects . This compound can also interact with transporters involved in glucose uptake, such as GLUT1, influencing its localization and distribution within cells . These interactions are crucial for its biochemical and cellular effects.

Subcellular Localization

The subcellular localization of this compound is primarily within the microtubules, where it binds to β-tubulin and disrupts microtubule dynamics . This localization is essential for its role in inducing cell cycle arrest and apoptosis. Additionally, this compound can influence the localization of other proteins involved in glucose metabolism, such as GLUT1, by activating the HIF-1α pathway . These subcellular interactions contribute to its overall biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fenbendazole-d3 involves the incorporation of deuterium atoms into the fenbendazole molecule. One common method starts with m-dichlorobenzene as the starting material, which undergoes nitrification, condensation, amination, reduction, and cyclization to form fenbendazole . The deuterium labeling is achieved by using deuterated reagents during the synthesis process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reduction technology and clean synthesis methods to ensure high yield and purity. The production is optimized to minimize pollution and enhance the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Fenbendazole-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fenbendazole-d3 is widely used in scientific research due to its labeled deuterium atoms, which allow for precise tracking in metabolic studies. Its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fenbendazole-d3 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a distinct advantage in research applications, enabling precise tracking and analysis of the compound’s behavior in biological systems .

Properties

IUPAC Name

trideuteriomethyl N-(6-phenylsulfanyl-1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-20-15(19)18-14-16-12-8-7-11(9-13(12)17-14)21-10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDSHPAODJUKPD-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746841
Record name (~2~H_3_)Methyl [6-(phenylsulfanyl)-1H-benzimidazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228182-47-5
Record name (~2~H_3_)Methyl [6-(phenylsulfanyl)-1H-benzimidazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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